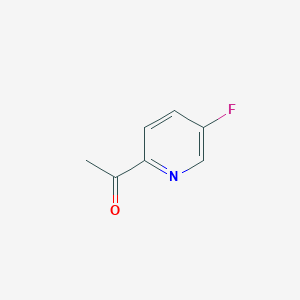
1-(5-Fluoropyridin-2-yl)ethanone
Cat. No. B1397919
Key on ui cas rn:
915720-54-6
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08481576B2
Procedure details


1 g (5.68 mmol) 2-bromo-5-fluoropyridine, 160 mg dichlorobis(triphenylphosphine) palladium and 170 mg CuI were suspended in baked flasks under protective gas in 30 ml acetonitrile, 6.09 g (16.87 mmol) (1-ethoxyvinyl)-tributylstannane were added, the mixture was heated 8 hours at reflux, 200 ml 1.5 n HCl were subsequently added and reflux was continued for an additional hour. For workup the mixture was neutralized with saturated NaHCO3 solution, was extracted 3× with ethyl acetate, the combined organic phases were washed with saturated NaCl solution and were dried with MgSO4. After filtration 30 ml saturated KF solution were added, the mixture was filtered over Celite and evaporation-concentrated. Purification by chromatography on silica gel (dichloromethane/methanol 0-3%) yielded 120 mg 1-(5-fluoropyridine-2-yl)ethanone as an oil, which was directly reacted further.

[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
160 mg
Type
reactant
Reaction Step One


Name
CuI
Quantity
170 mg
Type
catalyst
Reaction Step One


[Compound]
Name
1.5
Quantity
200 mL
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[CH2:9]([O:11]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:10].Cl.C([O-])(O)=O.[Na+]>C(#N)C.[Cu]I>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:9](=[O:11])[CH3:10])=[N:3][CH:4]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)F
|
[Compound]
|
Name
|
dichlorobis(triphenylphosphine) palladium
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
CuI
|
|
Quantity
|
170 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
6.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
|
Step Three
[Compound]
|
Name
|
1.5
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated 8 hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for an additional hour
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted 3× with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration 30 ml saturated KF solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered over Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
evaporation-concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography on silica gel (dichloromethane/methanol 0-3%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=NC1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 15.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
